Photrex is synthesized from various chemical precursors, typically involving organic synthesis methods that allow for the formation of its complex structure. The specific pathways and reagents used in its synthesis can vary depending on the desired purity and yield of the final product.
Photrex falls under the category of photosensitizers, which are compounds that produce reactive oxygen species when exposed to light, leading to cellular damage. This classification is crucial for its application in therapeutic contexts, particularly in oncology and dermatology.
The synthesis of Photrex generally involves several key methods:
The synthesis may utilize specific catalysts or reaction conditions (e.g., temperature, pressure) that facilitate the formation of the desired molecular structure. The choice of solvents and reagents is also critical in determining the efficiency of the synthesis process.
Photrex has a complex molecular structure characterized by a series of rings and functional groups that contribute to its photosensitizing properties. The molecular formula typically includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that allows for efficient light absorption.
Photrex participates in several key reactions upon light activation:
The reaction kinetics can vary based on environmental conditions such as pH and temperature. Understanding these parameters is essential for optimizing Photrex's effectiveness in therapeutic applications.
The mechanism of action for Photrex involves:
Studies have shown that Photrex can effectively induce cell death in various cancer cell lines with minimal effects on surrounding healthy tissues, highlighting its potential as a targeted therapy.
Photrex is primarily utilized in:
The foundation of modern ophthalmic PDT rests on three key phases:
Ophthalmic Translation (1990s–2000s): The discovery that PDT could occlude choroidal neovascularization (CNV) without damaging overlying retina spurred its ophthalmic application. Verteporfin (benzoporphyrin derivative monoacid, BPD-MA) received FDA approval in 2000 for classic subfoveal CNV in AMD. Its activation at 689 nm enabled deeper tissue penetration than Photofrin (630 nm), making it suitable for retinal pathologies [1] [8] [9].
Second-Generation Refinements: Rostaporfin (Photrex) was developed to optimize photophysical properties further. Characterized by a red-shifted absorption peak (664 nm) and purported dual mechanisms of vascular occlusion and apoptosis induction, it entered phase III trials for AMD in 1998 [2] [9].
Table 1: Generational Evolution of Key PDT Photosensitizers
Generation | Agents | Activation Wavelength | Primary Clinical Use |
---|---|---|---|
First | Photofrin (HpD) | 630 nm | Esophageal/lung cancers |
Second | Verteporfin | 689 nm | AMD, myopic CNV |
Second | Rostaporfin | 664 nm | AMD (investigational) |
Second | Temoporfin | 652 nm | Head/neck squamous cell carcinoma |
Chemical Structure
Rostaporfin is a semi-synthetic chlorin derived from etiopurpurin. Its core structure features:
Pharmacological Properties
Table 2: Photrex Pharmacological Properties
Property | Specification |
---|---|
Chemical name | Tin ethyl etiopurpurin (SnET2) |
Molecular weight | 680.4 g/mol |
Absorption peak | 664 nm |
Singlet oxygen quantum yield | 0.64 (in methanol) |
Plasma half-life | ~12 hours |
Key metabolic pathway | Hepatic (CYP450-independent) |
Photophysical and Biochemical Properties
Clinical Performance
Table 3: Head-to-Head Comparison of Verteporfin and Rostaporfin
Parameter | Verteporfin | Rostaporfin |
---|---|---|
Activation wavelength | 689 nm | 664 nm |
Singlet oxygen yield | 0.77 | 0.64 |
Plasma half-life | 5–7 days | ~12 hours |
Key mechanism | Vascular occlusion via ROS | Apoptosis + vasoactive mediator release |
Lesion type flexibility | Predominantly classic CNV | All CNV subtypes |
Mean retreatments (year 1) | 3.4 | 2.3 |
FDA approval | Yes (2000) | No (phase III completed) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7